6-ethyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-ethyl-2H-chromene. One common method includes the reaction of 6-ethyl-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: The chromene moiety can undergo oxidation to form corresponding chromanones or chromones.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Scientific Research Applications
6-Ethyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-2H-chromene-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The chromene moiety may also interact with biological targets, contributing to its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2H-chromene-3-sulfonyl chloride: Similar structure with a methyl group instead of an ethyl group.
6-Propyl-2H-chromene-3-sulfonyl chloride: Similar structure with a propyl group instead of an ethyl group.
6-Butyl-2H-chromene-3-sulfonyl chloride: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
6-Ethyl-2H-chromene-3-sulfonyl chloride is unique due to the presence of the ethyl group, which may influence its reactivity and biological activity compared to its methyl, propyl, and butyl analogs . The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H11ClO3S |
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Molecular Weight |
258.72 g/mol |
IUPAC Name |
6-ethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-2-8-3-4-11-9(5-8)6-10(7-15-11)16(12,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
FKNDMJVCJYODPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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